4-Cyclopropylmethoxy-3-methyl-benzonitrile
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Overview
Description
4-Cyclopropylmethoxy-3-methyl-benzonitrile is an organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is characterized by the presence of a cyclopropylmethoxy group and a methyl group attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Cyclopropylmethoxy-3-methyl-benzonitrile typically involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropylmethoxy-3-methyl-benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Cyclopropylmethoxy-3-methyl-benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropylmethoxy-3-methyl-benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclopropylmethoxy-3-methyl-benzonitrile can be compared with other similar compounds, such as:
4-Methoxy-3-methyl-benzonitrile: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
4-Cyclopropylmethoxy-benzonitrile: Lacks the methyl group, which may influence its physical properties and applications.
3-Methyl-benzonitrile: Lacks both the cyclopropylmethoxy and methoxy groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-6,10H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTIFFMDFNKABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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